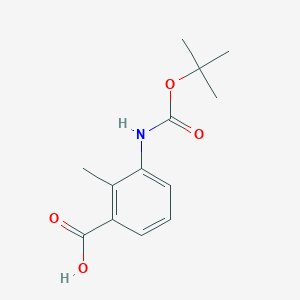

Boc-3-amino-2-methylbenzoic acid

Description

Significance of Unnatural Amino Acids and Benzoic Acid Scaffolds in Organic Synthesis and Drug Discovery Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids genetically coded in living organisms. iucr.org Their incorporation into peptides or their use as standalone synthons is a powerful strategy in organic synthesis and drug discovery. rutgers.edu UAAs can introduce unique side chains, conformational constraints, and altered electronic properties, leading to molecules with enhanced stability, improved biological activity, and novel functionalities. rutgers.edu The ability to move beyond nature's toolkit allows chemists to design and create molecules with precisely tailored properties. rutgers.edu

Similarly, the benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid, is a privileged structure in medicinal chemistry. sigmaaldrich.combldpharm.com It is a common feature in a wide array of natural products and synthetic drugs, serving as a versatile building block for creating bioactive molecules. sigmaaldrich.com The aromatic ring provides a rigid framework that can be functionalized to interact with biological targets, while the carboxylic acid group offers a key site for hydrogen bonding and further chemical modification. The combination of these two motifs in Boc-3-amino-2-methylbenzoic acid underscores its potential in the development of new therapeutics.

Structural Context of this compound within Protected Amino Acid Derivatives

This compound belongs to the class of N-protected amino acids. The "Boc" prefix stands for tert-butoxycarbonyl, a common protecting group for the amino functional group. nih.govnih.gov This protection is crucial in multi-step syntheses, particularly in peptide synthesis, as it prevents the highly nucleophilic amino group from participating in unwanted side reactions while other parts of the molecule are being modified. nih.govnih.gov

The Boc group is known for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions. nih.gov This orthogonality makes it compatible with many other protecting groups used in complex molecule synthesis. nih.gov The structure of this compound, with its methyl and Boc-protected amino groups on the benzoic acid ring, presents a conformationally constrained building block that can be used to introduce specific turns or rigid elements into a peptide backbone or other molecular scaffolds. researchgate.netmdpi.com

Overview of Research Trajectories for Boc-Protected Benzoic Acid Analogs

Research involving Boc-protected benzoic acid analogs is diverse and expanding. These compounds are frequently utilized as key intermediates in the synthesis of a wide range of biologically active molecules. For instance, various substituted Boc-aminobenzoic acids are employed in the construction of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability against enzymatic degradation. nih.gov

A significant research trajectory involves the use of these building blocks in the design and synthesis of constrained peptides. researchgate.netmdpi.com By incorporating rigid units like this compound, researchers can control the three-dimensional shape of a peptide, which is often critical for its interaction with a biological target. researchgate.netmdpi.com This has applications in the development of new enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. mdpi.com Furthermore, the strategic placement of substituents on the benzoic acid ring allows for the exploration of structure-activity relationships, a fundamental aspect of drug discovery. mdpi.com While specific research on this compound is still emerging, the established utility of its analogs points towards its potential as a valuable tool in the synthesis of novel and potent bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZNLQZFKWVDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc 3 Amino 2 Methylbenzoic Acid and Its Precursors

Synthesis of Key Benzoic Acid Scaffolds Bearing Amino and Methyl Functionalities

The synthesis of aminomethylbenzoic acids is foundational to accessing the target compound. The relative positions of the amino, methyl, and carboxylic acid groups are dictated by the choice of starting materials and the regioselectivity of the reactions employed.

Regioselective Approaches to 3-Amino-2-methylbenzoic Acid

The direct precursor to Boc-3-amino-2-methylbenzoic acid is 3-amino-2-methylbenzoic acid. Its synthesis is most commonly achieved through the nitration of a suitable methylbenzoic acid followed by the reduction of the nitro group.

A prevalent and well-documented strategy for synthesizing 3-amino-2-methylbenzoic acid involves a two-step process starting from m-toluic acid (3-methylbenzoic acid). The first step is the nitration of m-toluic acid. Due to the directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups, nitration primarily yields a mixture of isomers. However, reaction conditions can be optimized to favor the formation of 2-nitro-3-methylbenzoic acid. google.com For instance, reacting powdered m-methylbenzoic acid with nitric acid at low temperatures, such as -30 to -15 °C, has been shown to achieve high conversion rates and good selectivity for the desired 2-nitro-3-methylbenzoic acid intermediate. google.compatsnap.com

The second step is the reduction of the nitro group of 2-methyl-3-nitrobenzoic acid to an amino group. This transformation is commonly accomplished via catalytic hydrogenation. The reaction typically involves dissolving the nitro compound in a suitable solvent like ethyl acetate (B1210297) or methanol (B129727) and using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. cabidigitallibrary.orgnih.gov This method is known for its high efficiency and clean conversion, often yielding the desired 3-amino-2-methylbenzoic acid in high purity and yield (over 90%). sciencemadness.org Alternative reduction methods, such as using iron powder in an acidic medium, have also been employed, though they can generate significant waste streams.

| Step | Starting Material | Reagents | Product | Key Conditions | Yield |

|---|---|---|---|---|---|

| 1. Nitration | m-Toluic Acid | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 2-Nitro-3-methylbenzoic Acid | Low temperature (-30 to -15 °C) | ~75-85% selectivity google.compatsnap.com |

| 2. Reduction | 2-Nitro-3-methylbenzoic Acid | H₂, Pd/C Catalyst | 3-Amino-2-methylbenzoic Acid | Solvent (e.g., Ethyl Acetate), H₂ balloon | >90% sciencemadness.org |

While a dominant route for certain isomers, the synthesis of 3-amino-2-methylbenzoic acid via a sequence of chlorination, oxidation, and ammoniation starting from a xylene derivative is not prominently featured in the scientific literature. This pathway is more commonly associated with the synthesis of its isomer, 2-amino-3-methylbenzoic acid, as detailed in section 2.1.2.1.

Synthesis of Related Methyl-Substituted Aminobenzoic Acid Isomers and Analogs

The synthetic principles applied to generate 3-amino-2-methylbenzoic acid can also be adapted to produce its structural isomers, which are important intermediates in their own right, particularly in the fields of pesticides and pharmaceuticals.

A notable method for preparing 2-amino-3-methylbenzoic acid starts with m-xylene. The process involves a three-step sequence: google.com

Chlorination: m-Xylene is chlorinated to produce 2-chloro-m-xylene.

Oxidation: The 2-chloro-m-xylene is then oxidized, converting one of the methyl groups into a carboxylic acid, yielding 2-chloro-3-methylbenzoic acid.

Ammoniation: Finally, the chloro group is displaced by an amino group through reaction with ammonia (B1221849) under pressure, a process known as ammonolysis, to give the final product, 2-amino-3-methylbenzoic acid. google.comgoogle.com This route avoids the use of nitration and subsequent reduction. google.com

Alternatively, 2-amino-3-methylbenzoic acid can be synthesized using a nitration-reduction pathway similar to its isomer. This route begins with m-toluic acid, which undergoes nitration to form 2-nitro-3-methylbenzoic acid, followed by a hydrogenation reduction reaction to yield the desired 2-amino-3-methylbenzoic acid. google.com This product can then be used in subsequent reactions, such as chlorination, to produce derivatives like 2-amino-3-methyl-5-chlorobenzoic acid. google.compatsnap.com

| Route | Starting Material | Key Intermediates | Final Product | Key Reactions |

|---|---|---|---|---|

| A | m-Xylene | 2-Chloro-m-xylene, 2-Chloro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | Chlorination, Oxidation, Ammoniation google.com |

| B | m-Toluic Acid | 2-Nitro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | Nitration, Hydrogenation google.com |

The synthesis of 3-amino-4-methylbenzoic acid (also known as 4-amino-3-methylbenzoic acid) typically starts from 3-methyl-4-nitrobenzoic acid. A common method for the reduction of the nitro group is the use of reduced iron powder in the presence of a proton acid and a phase transfer catalyst. google.com The reaction proceeds by adding the nitroaromatic compound to a mixture of iron powder and an acid, such as hydrochloric acid with ammonium (B1175870) chloride, and heating the mixture. google.com After the reaction, the iron sludge is filtered off, and the product is isolated by adjusting the pH of the filtrate to precipitate the aminobenzoic acid. This method is suitable for industrial production and can achieve high yields. google.com

| Starting Material | Reducing Agent | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | Reduced Iron Powder, Proton Acid (e.g., HCl/NH₄Cl) | Aqueous solvent, heat, phase transfer catalyst | 3-Amino-4-methylbenzoic acid | Up to 90.1% google.com |

Introduction of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide chemistry, for the protection of amines. Its popularity stems from its stability under a variety of reaction conditions, including exposure to most nucleophiles and bases, and its facile removal under mild acidic conditions. organic-chemistry.org This allows for an orthogonal protection strategy, for instance, when used in conjunction with base-labile groups like Fmoc. organic-chemistry.org The synthesis of this compound begins with its precursor, 3-amino-2-methylbenzoic acid. This precursor can be synthesized through methods such as the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid using catalysts like Palladium on carbon (Pd/C) or various nickel catalysts. chemicalbook.comgoogle.com Another route involves the reduction of 2-methyl-3-nitrobenzoic acid methyl ester with stannous chloride in hydrochloric acid. prepchem.com Once the precursor is obtained, the Boc group is introduced to the amino functionality.

Chemoselective N-tert-Butyloxycarbonylation of Amines and Amino Acids

Chemoselectivity is crucial when protecting molecules with multiple functional groups. The N-tert-butyloxycarbonylation of amines and amino acids can be achieved with high selectivity, avoiding side reactions. organic-chemistry.org Catalyst-free methods have been developed that demonstrate remarkable chemoselectivity. For instance, conducting the reaction in water allows for the selective N-Boc protection of amines over other nucleophilic groups like alcohols or thiols. chemistry.coach This method prevents the formation of common byproducts such as isocyanates, ureas, or N,N-di-Boc derivatives. organic-chemistry.orgchemistry.coach

Selectivity can also be observed in competitive reactions. For example, when a mixture of an aliphatic and an aromatic amine is reacted with a limited amount of the Boc-protection reagent, the more nucleophilic aliphatic amine is preferentially protected. chemistry.coach Similarly, high selectivity is achieved in reactions involving amines versus amino acid esters or primary versus secondary amines. chemistry.coach Green chemistry protocols using solvents like glycerol (B35011) have also been shown to provide excellent chemoselectivity for the N-Boc protection of a wide array of functionalized amines, including aliphatic, aromatic, and heteroaromatic types, without the formation of side products.

Reaction Conditions and Reagent Selection (e.g., Boc₂O, Active Esters)

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. organic-chemistry.org The reaction is typically performed in the presence of a base and can be conducted under various conditions. Solvents can range from aqueous systems to anhydrous organic solvents like tetrahydrofuran (B95107) (THF), acetonitrile, dioxane, and chloroform. organic-chemistry.org Common bases include sodium hydroxide, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). acs.org The reaction generally proceeds with high yields at room temperature or with moderate heating. acs.org Active esters are also employed for Boc protection, offering alternative reactivity profiles. organic-chemistry.org

Table 1: Selected Reaction Conditions for N-Boc Protection with Boc₂O

| Amine Substrate | Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Various Amines | Boc₂O | DMAP | Acetonitrile | Room Temp. | High | acs.org |

| Various Amines | Boc₂O | NaOH | Water/THF | 0°C to RT | High | acs.org |

| Various Amines | Boc₂O | NaHCO₃ | Chloroform/Water | Reflux | High | acs.org |

| Aniline | Boc₂O | None | Water | Room Temp. | 92% | chemistry.coach |

| Benzylamine | Boc₂O | None | Water | Room Temp. | 98% | chemistry.coach |

| Various Amines | Boc₂O | None | Glycerol | Room Temp. | Excellent | |

| Aminoglycosides | Boc₂O | Triethylamine | Water/Methanol | 55°C | 90-97% |

Catalytic Systems in Boc Protection Strategies (e.g., Ionic Liquids, HFIP, HClO₄–SiO₂)

To enhance efficiency and promote greener reaction conditions, various catalytic systems have been developed for N-tert-butyloxycarbonylation.

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to effectively catalyze the N-Boc protection of amines with excellent chemoselectivity. The ionic liquid is thought to activate the Boc₂O reagent through hydrogen bonding, making it more electrophilic. organic-chemistry.org

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP can serve as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of diverse amines. This method is efficient, and the catalyst can be recycled. It notably avoids side reactions like the formation of oxazolidinones from α-amino alcohols. organic-chemistry.org

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂): This solid-supported acid is a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-Boc protection of amines. The reaction proceeds at room temperature under solvent-free conditions. organic-chemistry.org

Other Catalysts: A catalytic amount of iodine has also been used to facilitate the protection of various amines with Boc₂O under solvent-free conditions at ambient temperature. organic-chemistry.org

Derivatization and Functionalization of this compound

Once the amino group is protected, the resulting this compound can undergo further transformations at its other two functional sites: the carboxylic acid moiety and the aromatic ring.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group can be converted into various derivatives, such as esters and amides, which are fundamental transformations in the synthesis of more complex molecules.

Esterification: The carboxylic acid can be esterified under acidic conditions. For example, reacting N-Boc protected amino acids with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like hydrochloric acid or sulfuric acid yields the corresponding ester. acs.orgyoutube.com Another common method involves the use of trimethylchlorosilane in methanol at room temperature. researchgate.net These methods are generally compatible with the acid-labile Boc group, provided the conditions are controlled. For instance, the synthesis of various amino acid methyl esters from their N-Boc protected precursors proceeds in good to excellent yields. researchgate.net

Amidation: The formation of an amide bond is another key derivatization. N-Boc protected amino acids can be coupled with amines using standard peptide coupling reagents. acs.org A more direct approach involves the rhodium-catalyzed coupling of N-Boc protected amines with arylboroxines, which provides a route to secondary benzamides while tolerating acid-labile functional groups. organic-chemistry.org Additionally, direct amidation of unprotected amino acids has been explored using Lewis acid catalysts like boron-based reagents, which can offer high chemoselectivity. nih.gov

Transformations at the Aromatic Ring

Further functionalization can be achieved through reactions on the aromatic ring. The outcome of electrophilic aromatic substitution is directed by the three existing substituents: the ortho-methyl group (-CH₃), the meta-tert-butoxycarbonylamino group (-NHBoc), and the carboxylic acid group (-COOH). The -NHBoc and -CH₃ groups are ortho, para-directing activators, while the -COOH group is a meta-directing deactivator. libretexts.org The interplay of these directing effects determines the position of substitution.

Halogenation: Direct halogenation of aromatic acids can be challenging but is achievable under specific conditions. datapdf.com For substituted benzoic acids, halogenation can occur on the aromatic ring. For instance, reacting a benzoic acid derivative with a halogenating agent like N-bromosuccinimide (NBS) or in the presence of a Lewis acid catalyst can introduce a halogen atom onto the ring. google.comlibretexts.org The position of substitution on this compound would be influenced by the combined directing effects of the existing groups, with positions 4, 5, and 6 being potential sites for electrophilic attack. The strongly activating -NHBoc group would likely direct an incoming electrophile to its ortho (position 4) and para (position 6) positions.

Other Substitutions: While reactions like nitration or sulfonation are common for aromatic compounds, their application to this compound would require careful consideration of the reaction conditions to avoid deprotection of the Boc group, which is sensitive to strong acids often used in these reactions (e.g., sulfuric acid). libretexts.orgyoutube.com

Strategic Deprotection and Subsequent Functionalization of the Amine Group

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions. The deprotection of this compound liberates the nucleophilic amino group, paving the way for a variety of functionalization reactions.

The removal of the Boc group is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. These methods efficiently cleave the carbamate (B1207046) to release the free amine, carbon dioxide, and isobutylene.

Following deprotection, the resulting 3-amino-2-methylbenzoic acid can undergo a range of chemical transformations at the newly exposed amino group. These reactions are critical for building molecular complexity and synthesizing diverse derivatives.

Acylation: The free amine readily undergoes acylation with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form amide derivatives. This reaction is a fundamental tool for introducing a wide array of substituents. General acetylation procedures involve the reaction of primary and secondary amines with acid chlorides, anhydrides, or esters, leading to the formation of amides through nucleophilic substitution. byjus.com

Alkylation and Arylation: The nucleophilic amine can also be subjected to alkylation or arylation reactions. While direct alkylation can sometimes be challenging to control and may lead to over-alkylation, reductive amination provides a milder and more controlled alternative for introducing alkyl groups. For arylation, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed to form carbon-nitrogen bonds with aryl halides or triflates, although specific applications to 3-amino-2-methylbenzoic acid are not extensively documented. A ruthenium-catalyzed ortho-arylation of benzoic acids with arylthianthrenium salts has been reported, demonstrating the feasibility of C-H functionalization in the presence of a carboxylate directing group. nih.gov

Halogenation: The amino group can influence the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring. For instance, the precursor 2-amino-3-methylbenzoic acid can be chlorinated to introduce a chlorine atom onto the aromatic ring, yielding 2-amino-3-methyl-5-chlorobenzoic acid. google.com

The strategic choice of deprotection and subsequent functionalization reactions allows for the tailored synthesis of a wide range of derivatives of 3-amino-2-methylbenzoic acid, each with potentially unique biological or chemical properties.

Chiral Synthesis Approaches and Stereochemical Control in Analog Preparation

The development of chiral analogs of this compound is of significant interest for applications in areas such as drug discovery, where stereochemistry often plays a pivotal role in determining biological activity. The synthesis of such chiral molecules requires sophisticated methods for introducing and controlling stereocenters.

Currently, the literature specifically detailing the chiral synthesis of analogs of this compound is limited. However, general principles of asymmetric synthesis can be applied to devise potential routes. The primary challenge lies in the stereoselective introduction of a chiral center, either on the aromatic backbone or on a substituent.

Asymmetric Synthesis of Substituted Anthranilic Acid Analogs: Research into the synthesis of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors provides a relevant context for the construction of structurally related chiral molecules. nih.gov While this work may not focus on stereoselectivity, the synthetic strategies employed could be adapted for asymmetric transformations.

Stereoselective Synthesis of Cyclic Amino Acids: Methodologies developed for the stereoselective synthesis of cyclic quaternary α-amino acids, which often involve the use of chiral auxiliaries or catalysts, could potentially be adapted to create chiral centers in analogs of 3-amino-2-methylbenzoic acid. nih.gov For instance, strategies involving the Strecker reaction or the use of chiral imide enolates for asymmetric alkylation could be explored. capes.gov.br

Self-Reproduction of Chirality: In specific cases, the principle of "self-reproduction of chirality" has been utilized for the α-alkylation of proline derivatives without loss of optical activity. acs.org While mechanistically distinct, this concept highlights the innovative strategies that can be employed to control stereochemistry.

The synthesis of chiral analogs of this compound remains a developing area of research. Future work will likely focus on the application of modern asymmetric catalytic methods to achieve high levels of stereocontrol in the synthesis of these valuable compounds.

Advanced Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Building Block in Peptide and Peptidomimetic Synthesis

The primary utility of Boc-3-amino-2-methylbenzoic acid lies in its role as an unnatural amino acid analogue for the synthesis of peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess enhanced stability and oral bioavailability.

Integration into Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

This compound is readily incorporated into peptide chains using standard synthesis protocols, most notably the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS). peptide.compeptide.com In this method, the peptide is assembled sequentially while anchored to an insoluble resin support. beilstein-journals.orggoogle.com The Boc group serves as a temporary protecting group for the N-terminus, which can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.comchempep.com The carboxylic acid group of the incoming this compound is activated and coupled to the deprotected N-terminus of the resin-bound peptide. peptide.com

The general cycle for incorporating this building block via Boc-SPPS involves several key steps, as outlined in the table below.

| Step | Procedure | Reagents | Purpose |

| 1. Deprotection | Removal of the N-terminal Boc group from the resin-bound peptide. | ~50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM). chempep.com | Exposes a free amine for the next coupling reaction. |

| 2. Neutralization | Conversion of the amine-TFA salt to a free amine. | ~10% Diisopropylethylamine (DIEA) or Triethylamine (B128534) (TEA) in DCM. peptide.comchempep.com | Renders the N-terminus nucleophilic for amide bond formation. |

| 3. Coupling | Activation of the carboxylic acid of this compound and its reaction with the resin-bound amine. | Coupling reagents (e.g., HBTU, BOP) and a base (e.g., DIEA). peptide.com | Forms the new peptide bond, extending the chain. |

| 4. Washing | Rinsing the resin to remove excess reagents and byproducts. | Solvents like DCM, DMF, and Isopropanol. chempep.com | Purifies the peptide-resin before the next cycle. |

This table outlines the iterative cycle used in Solid-Phase Peptide Synthesis (SPPS) to incorporate an amino acid building block like this compound into a growing peptide chain.

This cycle is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin support, often using strong acids like hydrogen fluoride (B91410) (HF), which also removes the permanent side-chain protecting groups. google.comnih.gov While SPPS is dominant, solution-phase methodologies can also be used, particularly for shorter sequences or large-scale synthesis, following similar principles of protection, coupling, and deprotection. beilstein-journals.org

Design and Synthesis of Conformationally-Constrained Peptides and Pseudopeptides

A major goal in modern peptide design is to restrict the conformational flexibility of the peptide backbone. nih.gov Doing so can pre-organize the molecule into its bioactive shape, leading to increased binding affinity for its biological target and enhanced resistance to enzymatic degradation. nih.govnih.gov The rigid aromatic scaffold of this compound is particularly useful for this purpose. When incorporated into a peptide sequence, it replaces a standard flexible amino acid and introduces a well-defined bend or turn. This structural constraint helps to lock the peptide into a specific three-dimensional conformation, which is a key strategy in the design of potent receptor agonists and antagonists. nih.gov

| Feature | Flexible Peptides | Conformationally-Constrained Peptides |

| Conformation | Exist as an ensemble of multiple conformations in solution. | Locked into a limited set of, or a single, defined conformation. |

| Binding Affinity | Higher entropic penalty upon binding to a target, often resulting in lower affinity. nih.gov | Lower entropic penalty upon binding, which can lead to significantly higher affinity. nih.gov |

| Stability | More susceptible to cleavage by proteases due to flexible structure. | Often exhibit enhanced resistance to enzymatic degradation. |

| Design Strategy | Often based directly on a native peptide sequence. | Involves incorporating rigid building blocks (like aminobenzoic acids) or cyclization. nih.gov |

This table compares the properties of standard flexible peptides with those of conformationally-constrained peptides, highlighting the advantages of structural rigidity in peptidomimetic design.

Utilization in Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. wjahr.com These libraries are then screened to identify compounds with desired biological activity. This compound can serve as a central scaffold in the generation of such libraries. Using a "split-mix" synthesis approach on a solid support, the core structure can be diversified at multiple points. nih.gov For instance, the benzoic acid moiety can be anchored to the resin, and the Boc-protected amine can be deprotected and reacted with a diverse set of building blocks (e.g., various acyl chlorides or carboxylic acids). nih.gov This methodology allows for the efficient creation of thousands of unique compounds from a common template, accelerating the drug discovery process. wjahr.comstanford.edu

Incorporation into Multicomponent Reactions (MCRs) for Peptidomimetic Scaffolds (e.g., Ugi Reactions)

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce complex α-acetoamido carboxamide derivatives. wikipedia.orgorganic-chemistry.org These products are often considered peptidomimetics and are valuable for generating compound libraries for drug screening. organic-chemistry.orgnih.gov

This compound can be effectively utilized as the carboxylic acid component in the Ugi reaction. wikipedia.org This allows for the rapid assembly of highly substituted, drug-like scaffolds in a single, atom-economical step. wikipedia.orgnih.gov

| Ugi Reaction Component | Example Reactant | Role |

| Carboxylic Acid | This compound | Provides the acyl group that ultimately rearranges to form the final amide. |

| Amine | A primary amine (e.g., Benzylamine) | Forms an imine with the carbonyl component. |

| Carbonyl Compound | An aldehyde or ketone (e.g., Isobutyraldehyde) | Forms the backbone of the initial iminium ion. |

| Isocyanide | An isocyanide (e.g., Cyclohexyl isocyanide) | Undergoes nucleophilic attack and subsequent rearrangement. wikipedia.org |

This table illustrates the role of this compound as the carboxylic acid component in a representative Ugi four-component reaction for the synthesis of complex peptidomimetic scaffolds.

Exploration of Structure-Activity Relationships in Peptidomimetic Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov This is often an iterative process where systematic modifications are made to a lead compound to optimize its potency and selectivity. nih.gov Incorporating unnatural building blocks like this compound into a peptide lead is a key strategy in SAR exploration. By replacing a native amino acid with this constrained, aromatic unit, researchers can probe the importance of rigidity and steric bulk at a specific position within the peptide. The results of these modifications provide critical insights into the molecular interactions between the drug candidate and its biological target, guiding the design of more effective therapeutic agents. nih.govnih.gov

Application in the Design and Synthesis of Novel Biologically Active Compounds

Beyond its use in peptide synthesis, this compound is a valuable starting material for the creation of a wide range of novel, biologically active small molecules. nih.govrsc.org The substituted aminobenzoic acid motif is a common feature in many pharmacologically active compounds. The Boc-protected amine allows for selective chemical modifications at other positions before being deprotected and functionalized itself, making it a versatile intermediate in multi-step syntheses. nih.gov Compounds derived from such scaffolds have shown potential across various therapeutic areas, including as integrin antagonists and enzyme inhibitors. nih.govrsc.org The development of efficient synthetic routes to access these building blocks is crucial for exploratory research aimed at discovering new drug candidates. nih.govrsc.org

As Precursors for Pharmaceutical Drug Candidates

The structure of this compound makes it an important precursor in the synthesis of novel pharmaceutical compounds. The Boc protecting group is crucial in multi-step syntheses, as it prevents the reactive amino group from participating in unintended side reactions. It can be selectively removed under acidic conditions, revealing the amine for subsequent chemical modifications. nih.gov This controlled reactivity is fundamental in modern drug development.

For instance, tailor-made amino acids with Boc protection are indispensable components in the synthesis of complex pharmaceuticals. nih.gov The synthesis of drugs like Daridorexant involves steps where a Boc-protected amino acid is coupled with other molecular fragments. nih.gov This modular approach allows chemists to systematically build complex molecular architectures. Benzoic acid derivatives serve as scaffolds that can be elaborated into a wide array of potential drug candidates, targeting everything from cancer to neurodegenerative diseases. nih.gov The general synthetic route often involves coupling Boc-protected amine derivatives with other molecules, followed by hydrolysis and deprotection of the Boc group to yield the final active compound. acs.org

Contribution to the Design of Enzyme Inhibitors and Receptor Agonists/Antagonists

The benzoic acid framework is a key structural motif in the design of molecules that can interact with biological targets like enzymes and receptors. mdpi.com By modifying the substituents on the benzoic acid ring, researchers can fine-tune the molecule's shape and electronic properties to achieve high potency and selectivity for a specific biological target. acs.orgnih.gov

Research into a series of benzoic acid derivatives has led to the discovery of potent and selective agonists for the human β3 adrenergic receptor, a target for metabolic diseases. acs.org These studies demonstrate that systematic structural modifications can lead to compounds with an excellent balance of high potency, selectivity, and favorable pharmacokinetic properties. acs.org Similarly, other research has focused on designing novel benzoic acid derivatives as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrases, which are implicated in Alzheimer's disease. nih.gov The ability to synthesize a variety of derivatives from precursors like this compound is crucial for establishing structure-activity relationships (SAR) and optimizing inhibitor or agonist activity. mdpi.comnih.gov

| Compound Type | Target | Key Finding | Reference |

| Biphenyl Benzoic Acid Analogues | β3 Adrenergic Receptor | Lipophilic substitutions improved potency and selectivity, leading to candidates with good bioavailability. | acs.org |

| Tetrahydroisoquinolynyl-benzoic Acid Derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCAs) | Certain derivatives showed potent, multifunctional inhibition of all three enzymes, presenting a strategy for Alzheimer's treatment. | nih.gov |

| Benzoic Acid Derivatives | Neuraminidase | A derivative, NC-5, showed potent anti-influenza activity against both wild-type and oseltamivir-resistant strains. | nih.gov |

Investigation into Potential Bioactivity in Derivatives (e.g., antiviral, antimicrobial, anti-inflammatory)

The core structure of aminobenzoic acid is a versatile template for developing a wide range of bioactive compounds. researchgate.net Derivatives have been extensively studied and have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netontosight.ai

For example, specific benzoic acid derivatives have been reported to possess potent anti-influenza virus activities, with some inhibiting the viral neuraminidase enzyme, a key target for antiviral drugs. nih.gov One such derivative, named NC-5, was found to be effective against oseltamivir-resistant influenza strains in both cell cultures and animal models. nih.gov Other studies have identified benzoic acid derivatives with anti-inflammatory effects comparable to established drugs like diclofenac. nih.govmdpi.com Furthermore, research into related heterocyclic structures derived from aminobenzoic acids has yielded compounds with significant antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Aspergillus niger. mdpi.com This body of research highlights the potential of using this compound as a starting point to generate libraries of new compounds for screening against various pathogens and inflammatory targets.

Impact on Solubility and Bioavailability Enhancement in Drug Design

A major challenge in drug development is ensuring that a drug candidate is sufficiently soluble in water and can be absorbed by the body to reach its target, a property known as bioavailability. researchgate.net Amino acids and their derivatives are frequently used in prodrug strategies to improve these properties. jddtonline.info Attaching an amino acid moiety to a poorly soluble drug can enhance its water solubility. researchgate.net

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for detecting and visualizing biological molecules and processes in real-time. mdpi.com Fluorescent probes, in particular, allow researchers to gain information about intracellular dynamics with high sensitivity. mdpi.com this compound can be incorporated into larger structures designed to function as probes.

For example, the parent compound, 3-amino-2-methylbenzoic acid, can be integrated into the structure of cyclic peptides. This allows for the presentation of a functional group in a controlled orientation, potentially creating a binding site or a reactive handle within a well-defined architecture. Such structures could be developed into probes where binding to a target protein or ion triggers a change in fluorescence, allowing for detection. mdpi.com The development of these tools often involves the synthesis of complex molecules where building blocks like this compound are used to introduce specific functionalities and structural constraints.

Bioconjugation Strategies Employing this compound Analogs

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or peptide. This strategy is central to many advanced therapeutic and diagnostic approaches.

Attachment of Biomolecules for Targeted Delivery Research

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, increasing its efficacy while minimizing side effects. Amino acid derivatives are valuable linkers in this field. ontosight.ai After the synthesis of a core drug molecule using a precursor like this compound, the Boc group can be removed to expose the primary amine. This amine then serves as a chemical handle for attaching a targeting moiety.

This targeting biomolecule could be an antibody that recognizes a cancer cell, a peptide that binds to a specific receptor, or another ligand that directs the drug to a particular tissue. The use of amino acid-based linkers is an attractive approach for creating prodrugs designed for improved and targeted delivery. ontosight.ai The ability to conjugate these complex biomolecules is essential for advancing research into next-generation therapeutics that are both potent and highly specific.

Conjugation for Imaging and Diagnostic Agent Development

The specific molecular architecture of this compound makes it a highly advantageous building block for creating sophisticated probes for biological imaging and diagnostics. Its key features—a selectively removable Boc-protecting group on the amine and a reactive carboxylic acid—provide orthogonal handles for chemical synthesis. This allows for the precise, stepwise attachment of different molecular components. The carboxylic acid serves as a prime site for conjugation to reporter moieties, such as fluorescent dyes or radiolabels, while the protected amine can be revealed later for linking to a targeting group.

The methyl group at the 2-position introduces a degree of steric hindrance that conformationally restrains the molecule. This rigidity can be instrumental in designing probes with high specificity and binding affinity for their biological targets, as a well-defined three-dimensional shape can enhance molecular recognition and minimize unwanted off-target interactions. These characteristics enable researchers to develop a wide range of targeted imaging and diagnostic agents.

The development of fluorescent probes is a significant application. These probes are often designed to detect specific analytes, like metal ions or reactive oxygen species, or to report on biological processes. google.comscispace.com By linking this compound to a fluorophore, scientists can create sensors where the fluorescence is modulated by a biological event. For instance, unnatural fluorescent amino acids can be incorporated into peptides to act as intrinsic probes, overcoming limitations associated with large, external chromophores. rsc.org

In the realm of nuclear medicine, this scaffold is valuable for developing radiotracers for Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo. nih.gov Amino acid derivatives are of particular interest for oncology imaging because cancer cells often exhibit upregulated amino acid transport to fuel their rapid proliferation. nih.govresearchgate.net this compound can serve as a core structure for creating PET tracers that, after radiolabeling with a positron-emitting isotope like fluorine-18, can target and visualize tumors. researchgate.netmdpi.com

Table 1: Exemplary Reporter Moieties for Conjugation

| Reporter Type | Example Moiety | Imaging Modality |

| Fluorescent Dye | Coumarin, Naphthalimide, Cyanine Dyes | Fluorescence Microscopy, In Vivo Imaging |

| Radioisotope | ¹⁸F, ¹¹C, ¹²³I | Positron Emission Tomography (PET), SPECT |

| Metal Chelator | DOTA, NOTA | PET, MRI |

The synthesis of these complex diagnostic agents is a carefully orchestrated process. Typically, the carboxylic acid of this compound is first activated using common coupling reagents to facilitate its reaction with an amine or alcohol group on a reporter molecule. After this conjugation, the Boc group is removed under acidic conditions, exposing the amine. This newly available amine can then be attached to a targeting vector, such as a peptide, antibody fragment, or small-molecule inhibitor, which guides the entire construct to the desired biological site.

Table 2: Research Highlights in Conjugate Development

| Research Area | Conjugate Description | Key Finding | Citation |

| Tumor Imaging | Amino acid-based PET tracers are developed to exploit the high metabolic rate of tumor tissues. | PET tracers based on amino acids show high uptake in tumor tissues compared to low uptake in normal brain tissue, providing clear imaging contrast. | researchgate.net |

| Enzyme Activity Probes | A decapeptide substrate for a serine protease incorporating a fluorescent amino acid as a FRET donor. | The probe allowed for the successful monitoring and kinetic evaluation of the target enzyme. | rsc.org |

| PET Tracer Development | Fluorinated pyrazolo[3,4-d]pyrimidine derivatives were developed for PET imaging of the Adenosine A₂A receptor. | The synthesis pathway involved a Boc-protected amine, highlighting the utility of this protection strategy in multi-step radiotracer development. | mdpi.com |

| Bioorthogonal Probes | Development of probes that become fluorescent only after a specific bioorthogonal reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Probes can be designed to be "switched on" in the presence of a specific biological trigger, enhancing signal-to-noise for imaging in living cells. | rsc.org |

The versatility of this compound as a foundational scaffold allows for extensive optimization of the resulting diagnostic agents. Researchers can systematically alter the linker's length, rigidity, and chemical nature to fine-tune critical properties like solubility, in vivo stability, and pharmacokinetic profiles. This control is essential for creating probes with optimal performance for both preclinical research and potential clinical applications. Continued innovation with this and similar building blocks is poised to deliver more precise and effective tools for diagnosing and understanding human disease.

Contributions to Materials Science and Chemical Innovation

Development of Functionalized Polymers and Advanced Materials

The structure of Boc-3-amino-2-methylbenzoic acid makes it a valuable monomer for the synthesis of functionalized polymers and advanced materials. The presence of both a protected amine and a carboxylic acid allows it to be incorporated into polymer chains, such as polyamides, through condensation polymerization. google.com The Boc protecting group is essential in this process, preventing the amine from reacting prematurely and allowing for controlled polymerization. Once the polymer is formed, the Boc group can be removed under acidic conditions to expose the free amine, which can then be used for further functionalization of the polymer. masterorganicchemistry.combeilstein-journals.org

This approach allows for the creation of polymers with precisely placed functional groups, which can be used to tailor the material's properties for specific applications. For instance, the free amine groups can be used to attach other molecules, such as drugs or cross-linking agents, or to alter the polymer's solubility and surface properties.

One of the most promising applications of this compound is in the synthesis of foldamers. nih.gov Foldamers are synthetic oligomers that mimic the structure of natural biomolecules like proteins by folding into well-defined three-dimensional shapes. The rigid aromatic backbone of aminobenzoic acid derivatives can induce specific folding patterns, leading to the formation of helical or sheet-like structures. researchgate.netnih.gov The methyl group on the benzene (B151609) ring of this compound can further influence the folding behavior of the resulting foldamer, allowing for fine-tuning of its structure and function. These structured polymers have potential applications in areas such as catalysis, molecular recognition, and drug delivery. google.com

Applications in Surface Modification and Coating Technologies

While direct applications of this compound in surface modification are not extensively documented, the principles of using similar molecules suggest its potential in this area. The carboxylic acid group can act as an anchor, allowing the molecule to be grafted onto various surfaces, such as metal oxides or other polymers. This process can be used to alter the surface properties of a material, for example, by making a hydrophobic surface more hydrophilic.

Once anchored to a surface, the Boc-protected amine can be deprotected to provide a reactive site for further modification. This allows for the creation of functionalized surfaces with tailored properties. For example, biomolecules could be attached to the surface for applications in biosensors or biocompatible coatings. This two-step approach of anchoring and then functionalizing provides a high degree of control over the surface chemistry.

Use as Reagents in Diverse Chemical Transformations

In organic synthesis, this compound is a valuable reagent due to the orthogonal nature of its functional groups. The Boc group protects the amine from reacting under conditions where the carboxylic acid is being modified, and vice versa. organic-chemistry.orgmasterorganicchemistry.com This allows for selective transformations at either end of the molecule without affecting the other functional group.

The table below outlines some of the chemical transformations where this compound can be a key reagent.

| Transformation Type | Reacting Group | Potential Reagents | Product Type |

| Esterification | Carboxylic Acid | Alcohols (e.g., Methanol (B129727), Ethanol) with acid catalyst | Benzoic acid esters |

| Amide Coupling | Carboxylic Acid | Amines with coupling agents (e.g., DCC, EDC) | Benzamides |

| Reduction | Carboxylic Acid | Reducing agents (e.g., LiAlH₄) | Benzyl alcohols |

| Boc Deprotection | Boc-protected Amine | Strong acids (e.g., Trifluoroacetic acid) | Primary amine |

These transformations highlight the versatility of this compound as a building block in the synthesis of more complex molecules.

Exploration in Specialty Chemical Production

The unique structure of this compound makes it an attractive starting material for the production of specialty chemicals, including pharmaceuticals and agrochemicals. The specific substitution pattern on the aromatic ring can impart desirable biological activity or other properties to the final product. For example, the un-protected form, 3-amino-2-methylbenzoic acid, is a known intermediate in the synthesis of some pesticides. google.com

The ability to selectively react either the carboxylic acid or the protected amine group allows for the construction of complex molecular architectures. This makes this compound a valuable component in diversity-oriented synthesis, a strategy used to create libraries of structurally diverse compounds for high-throughput screening in drug discovery. acs.org The development of efficient synthetic routes to enantiomerically pure N-Boc-β-amino acids further expands the potential applications of such building blocks in the synthesis of biologically active compounds. rsc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental to verifying the purity of Boc-3-amino-2-methylbenzoic acid and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for quantitative purity analysis of Boc-protected amino acids. Reversed-phase HPLC, typically using a C18 column, is highly effective. google.com The mobile phase usually consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, often with gradient elution to ensure the separation of the main compound from any starting materials, by-products, or degradation products. Purity levels are commonly determined by the area percentage of the main peak in the chromatogram. For instance, a purity of over 99% as determined by HPLC is often required for applications in peptide synthesis and pharmaceutical development.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of reactions and for preliminary purity checks. ifsc.edu.br For this compound, a silica (B1680970) gel plate serves as the stationary phase, while the mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). iucr.org The separation is based on the differential partitioning of the compound between the stationary and mobile phases. ifsc.edu.br Since the compound is colorless, spots are visualized under UV light or by staining with a suitable reagent, such as ninhydrin, after the Boc-protecting group has been removed. ifsc.edu.brnih.gov The retention factor (Rf) value is a key characteristic, though it can vary depending on the specific chromatographic conditions. researchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopy is crucial for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum exhibits characteristic signals for each type of proton. A sharp singlet integrating to nine protons is observed for the magnetically equivalent methyl protons of the tert-butyl group (Boc). The methyl group on the benzene (B151609) ring appears as another singlet, while the aromatic protons show up as multiplets in the aromatic region of the spectrum. The protons of the amine and carboxylic acid groups may appear as broad singlets and are often exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum confirms the presence of all carbon atoms. Distinct signals are seen for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the carbons of the aromatic ring, and the methyl carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique used for this type of molecule. The molecular ion peak [M+H]⁺ or [M-H]⁻ confirms the molecular weight. Fragmentation patterns often show the characteristic loss of the tert-butyl group or the entire Boc group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum shows characteristic absorption bands. A broad band is typically observed for the O-H stretch of the carboxylic acid's hydrogen-bonded dimer. Sharp peaks corresponding to the C=O stretches of the urethane (B1682113) (Boc group) and the carboxylic acid are prominent. An N-H stretching vibration is also visible. researchgate.net

Table 1: Typical Spectroscopic Data for Boc-Protected Amino Benzoic Acid Derivatives

| Technique | Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | tert-Butyl Protons (Boc) | ~1.5 ppm (singlet, 9H) |

| Methyl Protons (on ring) | ~2.1-2.3 ppm (singlet, 3H) | |

| Aromatic Protons | ~7.0-8.0 ppm (multiplets, 3H) | |

| Amine Proton (NH) | Variable, broad singlet | |

| Carboxylic Acid Proton (OH) | Variable, broad singlet | |

| ¹³C NMR | Carbonyl Carbon (Carboxylic Acid) | ~170 ppm |

| Carbonyl Carbon (Boc) | ~155 ppm | |

| Aromatic Carbons | ~115-140 ppm | |

| Quaternary Carbon (Boc) | ~80 ppm | |

| Methyl Carbon (Boc) | ~28 ppm | |

| Methyl Carbon (on ring) | ~15-20 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Boc & Acid) | 1680-1720 cm⁻¹ | |

| N-H Bend (Amide) | 1540-1640 cm⁻¹ |

Note: The exact values can vary depending on the solvent and experimental conditions. Data is based on characteristic values for structurally similar compounds.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like Methyl 3-[(tert-butoxycarbonyl)amino]benzoate provides significant insight into its likely solid-state conformation. iucr.orgnih.gov

Table 2: Representative Crystallographic Data for a Related Compound (Methyl 3-[(tert-butoxycarbonyl)amino]benzoate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| Key Interactions | N—H⋯O and C—H⋯O hydrogen bonds | iucr.orgnih.gov |

| Structural Motifs | Inversion dimers forming supramolecular layers | iucr.orgnih.gov |

| Stacking | Aromatic π–π stacking interactions | iucr.orgnih.gov |

This data for the methyl ester derivative illustrates the typical solid-state packing and interactions expected for this compound.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Mechanism Prediction

Computational chemistry serves as a powerful tool for investigating the properties of this compound at a molecular level. Methods like Density Functional Theory (DFT) can be used to predict its most stable conformation (lowest energy structure) by calculating the potential energy surface as a function of rotatable bonds, such as the C-N bond of the amino group and the C-C bond of the carboxylic acid group.

These computational models can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for structural validation. Furthermore, molecular modeling is instrumental in predicting reaction mechanisms. For instance, in peptide coupling reactions where Boc-protected amino acids are used, computational studies can elucidate the transition states and energy barriers of the reaction pathway. acs.org This helps in understanding the reactivity of the molecule and optimizing reaction conditions. acs.org Natural Bond Orbital (NBO) analysis can be employed to study the electronic effects of substituents on the aromatic ring, providing insights into how these groups influence the molecule's reactivity and intermolecular interactions. acs.org

Future Research Perspectives and Emerging Directions

Development of More Efficient and Sustainable Synthetic Routes

The current chemical synthesis of aminobenzoic acid derivatives often relies on petroleum-derived precursors and can involve harsh reaction conditions, leading to environmental concerns. researchgate.net Future research will likely focus on developing more sustainable and efficient methods for producing Boc-3-amino-2-methylbenzoic acid and related compounds. A promising avenue is the exploration of biosynthetic pathways. While the biosynthesis of ortho-aminobenzoic acid (anthranilic acid) is known, researchers are looking into engineering microorganisms to produce a wider variety of substituted aminobenzoic acids. researchgate.netmdpi.com This bio-based approach offers a greener alternative to traditional chemical synthesis. researchgate.net

Another area of development is the direct C-H amination of benzoic acid derivatives. rsc.org Recent advancements have shown practical methods for the ortho-amination of arene carboxylic acids, which could be adapted for the synthesis of 3-amino-2-methylbenzoic acid, the precursor to the Boc-protected compound. rsc.org These methods aim to reduce the number of synthetic steps, improve atom economy, and utilize milder reaction conditions.

Exploration of Novel Derivatization and Scaffold Functionalization Strategies

The versatility of this compound lies in its potential for diverse derivatization at both the amino and carboxylic acid groups. nih.gov The Boc protecting group allows for selective reactions at the carboxylic acid moiety, while its subsequent removal opens up the amino group for a wide range of transformations.

Future research will undoubtedly explore novel derivatization strategies to expand the chemical space accessible from this scaffold. This includes the development of new coupling partners and reaction conditions to create libraries of compounds with diverse functionalities. For instance, the synthesis of various amides, esters, and heterocyclic systems from aminobenzoic acid precursors is an active area of research. nih.govresearchgate.net Diversity-oriented synthesis (DOS) approaches, which aim to generate structurally diverse molecules from a common starting material, are particularly well-suited for leveraging the reactivity of Boc-protected aminobenzoic acids. acs.org

Integration into Advanced Drug Discovery Platforms and High-Throughput Screening

This compound and its derivatives are valuable components in drug discovery due to their presence in numerous bioactive molecules. researchgate.net The structural motif of ortho-substituted aminobenzoic acids is found in a variety of pharmaceuticals. rsc.org The integration of these building blocks into advanced drug discovery platforms, such as high-throughput screening (HTS), is a key area for future development. nih.gov

HTS allows for the rapid screening of large compound libraries against biological targets to identify potential drug candidates. nih.gov Boc-protected aminobenzoic acids can be readily incorporated into combinatorial libraries, generating a vast number of diverse molecules for screening. researchgate.net The development of automated synthesis platforms coupled with HTS can significantly accelerate the discovery of new therapeutic agents derived from this scaffold.

Investigation of New Bioconjugation and Materials Science Applications

The unique properties of aminobenzoic acid derivatives extend beyond pharmaceuticals into the realms of bioconjugation and materials science. In bioconjugation, these molecules can be used to link therapeutic agents or imaging probes to biomolecules like proteins. For example, 4-aminobenzoic acid esters of polyethylene (B3416737) glycol have been explored as reagents for the pegylation of therapeutic proteins, enhancing their stability and therapeutic properties. rsc.org Similar strategies could be developed for ortho-substituted aminobenzoic acids. The use of p-aminobenzoic acid (PABA) as a probe for glycine (B1666218) conjugation in metabolic studies also highlights the potential for developing new diagnostic tools. researchgate.net

In materials science, aminobenzoic acids are fundamental components of aramids, a class of heat- and impact-resistant polymers. acs.orgnih.govescholarship.org The specific substitution pattern of this compound could lead to the development of novel polymers with tailored properties. Future research may focus on incorporating this and other substituted aminobenzoic acids into new materials with enhanced thermal stability, mechanical strength, or unique electronic properties.

Advancements in Understanding Conformational Properties and Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For ortho-substituted benzoic acids, the "ortho effect" plays a significant role in determining their properties, including acidity and biological interactions. wikipedia.orgquora.com This effect arises from steric and electronic interactions between the ortho substituent and the carboxylic acid group, which can force the carboxyl group out of the plane of the benzene (B151609) ring. wikipedia.org

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of Boc-3-amino-2-methylbenzoic acid?

- Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For Boc-protected aromatic amines, key factors include:

- Temperature: Maintain 0–5°C during Boc protection to minimize side reactions (e.g., acylation of competing functional groups).

- Catalysts: Use 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency in carbamate formation.

- Purification: Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate mixtures) to isolate the Boc-protected product from unreacted starting materials .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Desiccate using silica gel to avoid moisture-induced degradation .

- Stability Testing: Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks, analyzing samples via NMR to detect decomposition products (e.g., free amine or carboxylic acid derivatives) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns on the aromatic ring and Boc-group integrity. Key signals include tert-butyl protons (δ ~1.3 ppm) and carboxylic acid protons (δ ~12–14 ppm) .

- Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (e.g., [M+H] for CHNO: expected m/z 252.1231) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer:

- X-ray Diffraction: Grow single crystals via slow evaporation in dichloromethane/methanol (1:1). Collect data at 100 K to reduce thermal motion artifacts.

- Refinement: Use SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for the Boc group and methyl substituent. Validate hydrogen bonding networks (e.g., carboxylic acid dimers) using Mercury’s crystal packing analysis .

Q. What computational strategies predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer:

- DFT Calculations: Model transition states for carbodiimide-mediated coupling (e.g., EDC/HOBt) using Gaussian09 with B3LYP/6-31G(d) basis sets. Focus on steric hindrance from the 2-methyl group and Boc protection.

- Docking Studies: Use AutoDock Vina to simulate interactions between the carboxylic acid moiety and target enzymes (e.g., proteases), incorporating solvation effects with explicit water models .

Q. How can researchers address contradictory data in stability studies under varying pH conditions?

- Methodological Answer:

- Experimental Design: Perform pH-dependent stability assays (pH 2–10) at 37°C, quantifying degradation via UPLC-MS. Use kinetic modeling (e.g., first-order decay) to compare hydrolysis rates.

- Contradiction Resolution: If discrepancies arise between buffer systems (e.g., phosphate vs. citrate), test ionic strength effects using conductivity measurements. Cross-validate with solid-state NMR to assess bulk vs. surface degradation .

Q. What advanced techniques validate the regioselectivity of Boc deprotection in complex matrices?

- Methodological Answer:

- Reaction Monitoring: Use in situ IR spectroscopy to track tert-butyl group cleavage (disappearance of C=O stretch at ~1750 cm) during acidolysis (e.g., TFA/DCM).

- LC-MS/MS Quantification: Develop a targeted method with MRM transitions for the deprotected amine (m/z 152→108) and Boc byproduct (m/z 100→57) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.